The synthesis of 7-Bromo-2-chloroquinazolin-4(3H)-one can be achieved through several methods:
The molecular structure of 7-Bromo-2-chloroquinazolin-4(3H)-one can be represented using the following identifiers:
NC1=Nc2cc(Br)ccc2C(=O)N1
InChI=1S/C8H6BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
.The compound features:
7-Bromo-2-chloroquinazolin-4(3H)-one participates in various chemical reactions:
Common conditions include:
The mechanism of action for 7-Bromo-2-chloroquinazolin-4(3H)-one is primarily related to its interaction with biological targets:
The presence of bromine and chlorine enhances its binding affinity to these targets, potentially leading to altered cellular functions .
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound .
7-Bromo-2-chloroquinazolin-4(3H)-one has diverse applications across several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4